molecular formula C18H19ClN2O2S B2566691 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine CAS No. 1164468-23-8

1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine

Cat. No.: B2566691
CAS No.: 1164468-23-8
M. Wt: 362.87
InChI Key: JFZRXJSPFDMTIE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine is a piperazine derivative characterized by a 3-chlorophenyl group at the N1 position and a (2-phenylvinyl)sulfonyl moiety at the N4 position.

  • Stepwise alkylation/sulfonylation: Piperazine cores are typically synthesized via cyclization of bis(2-chloroethyl)amine derivatives with substituted anilines (e.g., 3-chloroaniline) . Subsequent sulfonylation is achieved using sulfonyl chlorides or bromoacetyl chloride under alkaline conditions .
  • Microwave-assisted optimization: Microwave irradiation (e.g., Samsung M182DN reactor) enhances reaction efficiency, as seen in the synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, yielding 88% in 40 seconds compared to 60% over 7 hours via conventional methods .
  • Click chemistry: Copper-catalyzed 1,3-dipolar cycloaddition reactions are employed for introducing triazole or styryl groups, improving solubility and bioactivity .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c19-17-7-4-8-18(15-17)20-10-12-21(13-11-20)24(22,23)14-9-16-5-2-1-3-6-16/h1-9,14-15H,10-13H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZRXJSPFDMTIE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenylamine and 2-phenylvinylsulfonyl chloride.

    Formation of Piperazine Ring: The 3-chlorophenylamine is reacted with ethylene diamine to form the piperazine ring.

    Sulfonylation: The piperazine derivative is then reacted with 2-phenylvinylsulfonyl chloride under basic conditions to introduce the sulfonyl group.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Reactivity : Sulfonyl and triazole derivatives require milder conditions (e.g., TBAB/K₂CO₃ in acetonitrile) compared to alkylation, which demands prolonged heating .
  • Yield Optimization : Microwave irradiation and click chemistry significantly improve yields (≥85%) versus conventional methods (≤75%) .

Pharmacological Comparison

Key Observations :

  • Serotonergic Activity : Arylpiperazines like mCPP and TFMPP exhibit subtype-specific serotonin receptor modulation. mCPP is equipotent to TFMPP at 5-HT₂A but less active at 5-HT₁B .
  • Antimicrobial Potential: Sulfonamide and triazole derivatives show moderate antifungal/antibacterial activity, likely due to sulfonyl hydrogen bonding and triazole metal coordination .

Physicochemical Properties

  • Solubility : Sulfonyl and triazole groups enhance aqueous solubility compared to alkyl/aryl substituents (e.g., phenethyl) .
  • Thermal Stability : Tosyl derivatives (e.g., 1-(3-Chlorophenyl)-4-tosylpiperazine) exhibit higher melting points (132–230°C) due to rigid sulfonyl groups .

Biological Activity

1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine, a member of the piperazine class of compounds, has garnered attention for its potential biological activities, particularly as a dopamine transporter (DAT) ligand. This compound is structurally related to other piperazine derivatives and has been studied for its pharmacological properties, especially in the context of psychiatric disorders and neuropharmacology.

Chemical Structure and Properties

The compound's chemical formula is C18H21ClN2O2SC_{18}H_{21}ClN_2O_2S, with a molar mass of approximately 348.89 g/mol. The presence of a sulfonyl group and a chlorophenyl moiety contributes to its unique pharmacological profile.

PropertyValue
IUPAC Name1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine
Molecular FormulaC₁₈H₂₁ClN₂O₂S
Molar Mass348.89 g/mol
CAS Number[to be determined]

Pharmacological Profile

1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has been identified as a potent inhibitor of the dopamine transporter (DAT), with a dissociation constant KiK_i of approximately 0.04 nM, making it significantly more potent than cocaine, which has a KiK_i of 435 nM . This high affinity for DAT suggests potential applications in treating conditions related to dopamine dysregulation, such as depression and addiction.

Selectivity and Affinity

The compound exhibits selectivity towards the dopamine transporter over other transporters:

  • Dopamine Transporter (DAT) : Ki=0.04K_i=0.04 nM
  • Norepinephrine Transporter (NET) : Ki=1107K_i=1107 nM
  • Serotonin Transporter (SERT) : Ki=802K_i=802 nM
  • D2-like Receptors : Ki=327K_i=327 nM
  • 5-HT2 Receptors : Ki=53K_i=53 nM

This selectivity profile indicates that the compound may have fewer side effects associated with serotonin or norepinephrine modulation, which is beneficial for therapeutic applications.

The primary mechanism through which 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine exerts its effects is through the inhibition of dopamine reuptake. By binding to DAT, it increases extracellular dopamine levels, which can enhance dopaminergic signaling in the brain. This mechanism is particularly relevant in the context of treating mood disorders and attention-deficit hyperactivity disorder (ADHD).

Case Studies and Research Findings

Research has indicated that compounds similar to 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine can have significant effects on behavioral models of anxiety and depression. For instance:

  • Study on Behavioral Impact : A study demonstrated that piperazine derivatives could reduce anxiety-like behaviors in rodent models, suggesting potential antidepressant effects .
  • Neuropharmacological Studies : Another research highlighted the role of DAT inhibitors in modulating reward pathways in the brain, indicating that this compound could be beneficial in addiction therapy.

Q & A

Q. What advanced techniques elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify targets. Structural insights from cryo-EM or co-crystallization with kinases (e.g., EGFR) reveal binding modes. RNA-seq or proteomics can downstream signaling changes in treated cells .

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